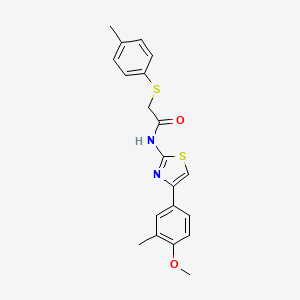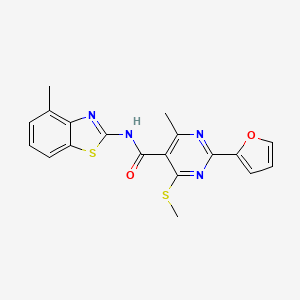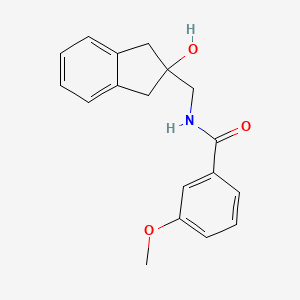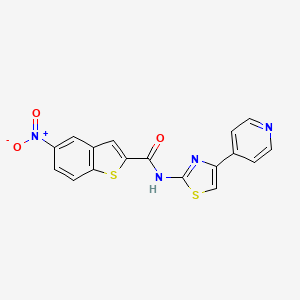![molecular formula C26H25N3OS B2867283 1-(3-(methylthio)phenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-73-3](/img/structure/B2867283.png)
1-(3-(methylthio)phenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes chemical properties such as acidity or basicity, reactivity with common reagents, and stability .Aplicaciones Científicas De Investigación
Antitumor Activity
This compound has shown promise in the field of oncology, particularly in the development of new antitumor agents. Studies have indicated that derivatives of this compound exhibit moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 . The compound’s mechanism of action may involve the up-regulation of pro-apoptotic proteins, intracellular calcium release, reactive oxygen species generation, and inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis .
Palladium Complexes for Cancer Therapy
The compound has been used to create novel palladium (Pd) complexes with significant antiproliferative potency. These complexes have been tested in vitro against carcinoma cell lines such as MCF7, A549, Ehrlich ascites carcinoma (EAC), and Daltons lymphoma ascites (DLA), showing excellent antiproliferative effects . The Pd complex derived from this compound has also demonstrated antiangiogenic effects and the promotion of apoptosis in vivo, suggesting its potential as a potent anticancer drug .
DNA Interaction Studies
Research has explored the compound’s ability to bind with DNA, which is crucial for its antitumor activity. The Pd complex of this compound has shown a significant hypochromic shift, indicating strong π–π stacking interactions with the base pairs of DNA. This interaction is essential for the compound’s apoptotic characteristics, as it can lead to DNA condensation and cleavage .
Protein Cleavage Activity
The compound’s Pd complex has been studied for its ability to cleave proteins, an important property for anticancer drugs. It has shown potential photo-induced binding and cleavage activity on double-stranded calf thymus DNA and pBR322 DNA, confirming its role in inducing apoptosis .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of the compound’s Pd complex with DNA. These studies help predict the compound’s inhibition ability and its potential binding sites on the DNA, providing insights into its mechanism of action as an anticancer agent .
Drug-Likeness Properties
The compound and its derivatives have been evaluated for their drug-likeness properties, which are essential for the development of new pharmaceuticals. The experimental results suggest that the compound has favorable properties that could be developed further for potential applications in cancer therapy .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methylsulfanylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3OS/c1-31-22-11-7-10-21(17-22)29-18-20(16-25(29)30)26-27-23-12-5-6-13-24(23)28(26)15-14-19-8-3-2-4-9-19/h2-13,17,20H,14-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXHQUUHUXFGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(methylthio)phenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

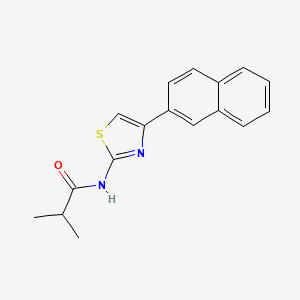
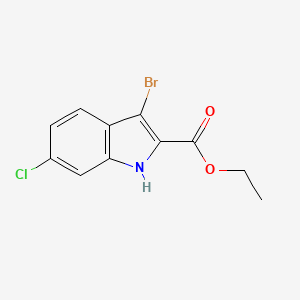
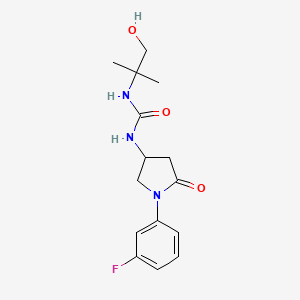
![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2867204.png)
![N-(benzo[d]thiazol-5-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2867206.png)
![2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2867208.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2867209.png)
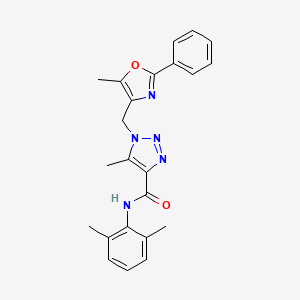
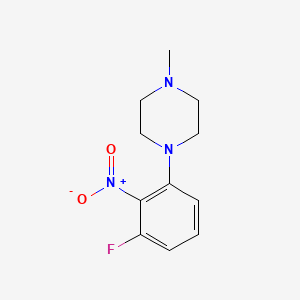
![2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2867213.png)
